

A Comparative Guide to Confirming the Molecular Structure of Meliasendanin D Derivatives

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Compound of Interest		
Compound Name:	Meliasendanin D	
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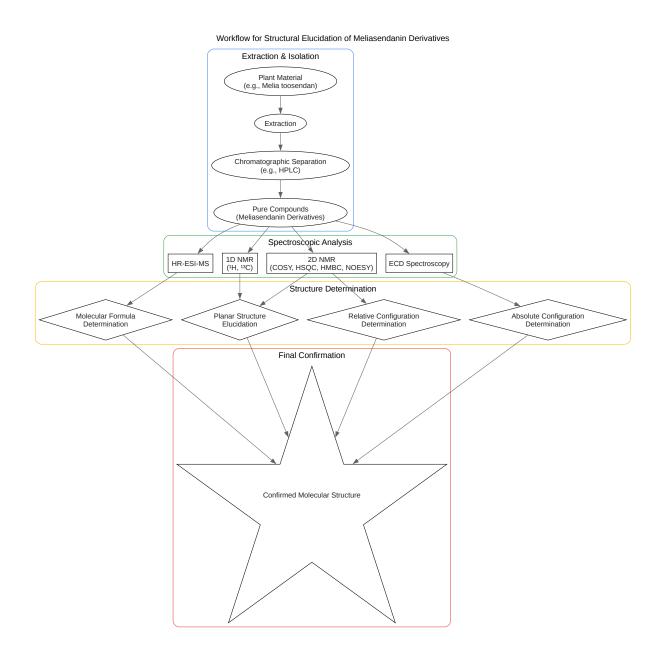
This guide provides a comparative analysis of the methodologies used to confirm the molecular structure of newly discovered **Meliasendanin D** derivatives, with a focus on Meliasendanins E-J. The information is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of novel natural products.

Structural Elucidation of Meliasendanin Derivatives: A Methodological Overview

The confirmation of the molecular structures of **Meliasendanin d**erivatives, such as Meliasendanins E-J isolated from Melia toosendan, relies on a combination of advanced spectroscopic techniques.[1] The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Electronic Circular Dichroism (ECD).[1] This multi-faceted approach ensures an unambiguous determination of the chemical structure, including stereochemistry.

The general workflow for the structural elucidation of these compounds is depicted below:





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A flowchart illustrating the general workflow for the isolation and structural elucidation of **Meliasendanin d**erivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data used in the structural confirmation of Meliasendanin E and F, which are representative examples of the analytical approach.

Table 1: ¹H NMR Data for Meliasendanins E and F (500 MHz, CD₃OD)

Position	Meliasendanin E (δн, mult., J in Hz)	Meliasendanin F (δн, mult., J in Hz)
2	7.09 (1H, d, J=2.0)	7.09 (1H, d, J=2.0)
5	6.88 (1H, d, J=8.5)	6.88 (1H, d, J=8.5)
6	7.02 (1H, dd, J=8.5, 2.0)	7.02 (1H, dd, J=8.5, 2.0)
7	4.77 (1H, d, J=6.0)	4.66 (1H, d, J=6.0)
8	4.66 (1H, m)	4.66 (1H, m)
9	3.87 (2H, m)	3.81 (1H, dd, J=12.0, 4.5), 3.57 (1H, dd, J=12.0, 4.5)
2'	7.05 (1H, d, J=2.0)	7.05 (1H, d, J=2.0)
5'	6.77 (1H, d, J=8.0)	6.77 (1H, d, J=8.0)
6'	6.95 (1H, dd, J=8.0, 2.0)	6.95 (1H, dd, J=8.0, 2.0)
3-OCH₃	3.82 (3H, s)	3.82 (3H, s)
3'-OCH₃	3.87 (3H, s)	3.87 (3H, s)

Data sourced from Natural Product Sciences, 2023.[1]

Table 2: ¹3C NMR Data for Meliasendanins E and F (125 MHz, CD₃OD)



Position	Meliasendanin E (δc)	Meliasendanin F (δc)
1	132.4	132.4
2	110.7	110.7
3	147.3	147.3
4	145.7	145.7
5	114.5	114.5
6	119.8	119.8
7	72.6	72.6
8	83.7	83.7
9	61.1	61.1
1'	130.3	130.3
2'	110.2	110.2
3'	150.4	150.4
4'	154.1	154.1
5'	114.2	114.2
6'	125.7	125.7
7'	191.5	191.5
3-OCH₃	54.9	54.9
3'-OCH₃	55.0	55.0

Data sourced from Natural Product Sciences, 2023.[1]

Table 3: HR-ESI-MS and ECD Data for Meliasendanins E and F



Compound	Molecular Formula (Calcd.)	[M+Na]+ (Found)	ECD (λmax [nm] (Δε))
Meliasendanin E	C19H22NaO7	385.1258	236 (+0.56), 298 (-0.16)
Meliasendanin F	C19H22NaO7	385.1258	240 (+0.71), 290 (-0.14)

Data sourced from Natural Product Sciences, 2023.[1]

Experimental Protocols

The structural elucidation of Meliasendanins E-J was achieved through a series of detailed experimental procedures.

- 1. Isolation and Purification: The compounds were isolated from the fruit of Melia toosendan. The dried and powdered fruit was extracted with methanol, and the resulting extract was partitioned. The active fraction was subjected to repeated column chromatography, including silica gel and Sephadex LH-20, followed by semi-preparative HPLC to yield the pure compounds.[1]
- 2. Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed to determine the molecular formula of the isolated compounds.[1] This technique provides a highly accurate mass measurement, which is crucial for deducing the elemental composition.
- 3. NMR Spectroscopy: A comprehensive suite of NMR experiments was conducted to establish the planar structure and relative stereochemistry of the molecules.[1]
- ¹H and ¹³C NMR: These 1D NMR experiments identified the types and numbers of protons and carbons in the molecule.
- COSY (Correlation Spectroscopy): This 2D experiment revealed proton-proton correlations, helping to establish spin systems and connect neighboring protons.



- HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlated protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment showed correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identified protons
 that are close in space, providing crucial information about the relative stereochemistry of the
 molecule.
- 4. Electronic Circular Dichroism (ECD): ECD spectroscopy was used to determine the absolute configuration of the stereocenters.[1] The experimental ECD spectrum was compared with calculated spectra for possible stereoisomers to assign the correct absolute stereochemistry.

The combination of these analytical techniques provides a robust and reliable method for the structural confirmation of novel **Meliasendanin D** derivatives and other complex natural products.[1][2][3][4]

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